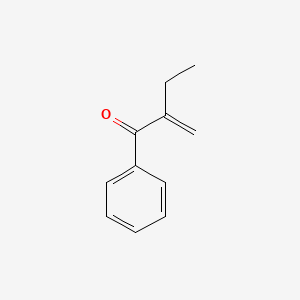
1-Phenyl-2-ethyl-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
1-Phenyl-2-ethyl-2-propen-1-one can be synthesized through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction between acetophenone and benzaldehyde under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an ethanol or methanol solvent. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or distillation.
Industrial production methods for this compound may involve similar condensation reactions but are optimized for large-scale synthesis. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
1-Phenyl-2-ethyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The α,β-unsaturated carbonyl system allows for nucleophilic addition reactions, where nucleophiles such as amines or thiols can add to the double bond, forming substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields benzoic acid derivatives, while reduction with sodium borohydride produces alcohols.
科学研究应用
1-Phenyl-2-ethyl-2-propen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: this compound is used in the production of dyes, fragrances, and polymers due to its reactive nature and ability to form stable products.
作用机制
The mechanism of action of 1-Phenyl-2-ethyl-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.
相似化合物的比较
1-Phenyl-2-ethyl-2-propen-1-one can be compared to other similar compounds, such as:
1-Phenyl-2-propen-1-one:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the α,β-unsaturated carbonyl system, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
22731-65-3 |
|---|---|
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC 名称 |
2-methylidene-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H12O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
InChI 键 |
MUPSPIPPEPGJEY-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C)C(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)
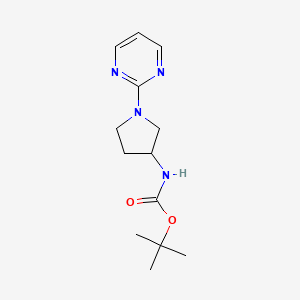
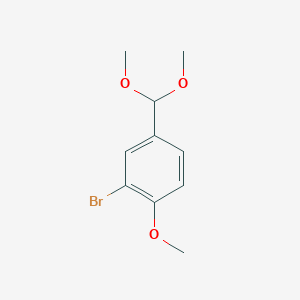
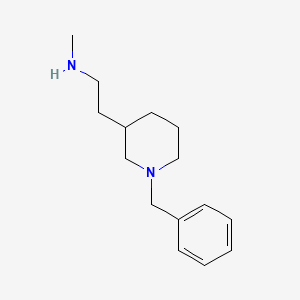

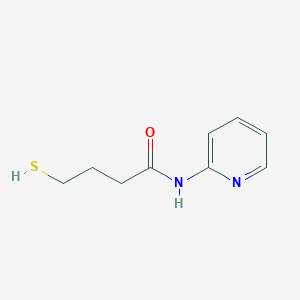
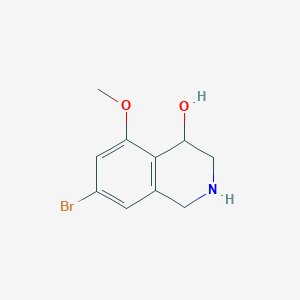
![2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13967422.png)
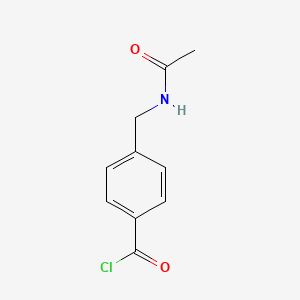
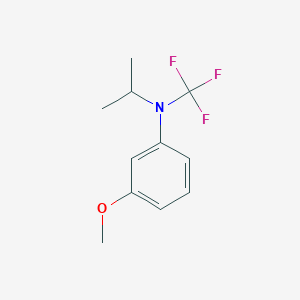
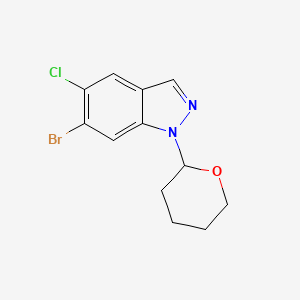
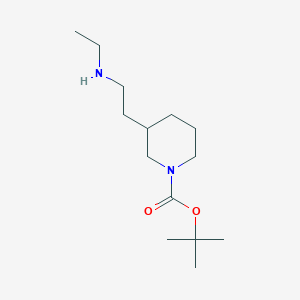
![7H-pyrazolo[4,3-f]quinoxaline](/img/structure/B13967462.png)

